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Compound of Interest

Compound Name: 2-Cyclohexylethanol

Cat. No.: B1346017

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylethanol (CAS No. 4442-79-9), a compound utilized in the fragrance and chemical
synthesis industries. This document is intended for researchers, scientists, and professionals in
drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections present the tH and 3C NMR
data for 2-Cyclohexylethanol.

'H NMR Spectroscopic Data

Proton NMR (*H NMR) spectroscopy provides information about the hydrogen atoms in a
molecule. The chemical shifts are indicative of the electronic environment of the protons.

Table 1: *H NMR Chemical Shift Data for 2-Cyclohexylethanol
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Assignment Chemical Shift (ppm)
A 3.646

B 2.61

C 1.84t01.58

D 1.452

E 1.38

F 1.23

G 1.16

J 0.920

Solvent: CDCIs, Instrument Frequency: 399.65

MHz. Data sourced from ChemicalBook.[1]

13C NMR Spectroscopic Data

Carbon-13 NMR (33C NMR) spectroscopy is used to determine the number of non-equivalent
carbons and their electronic environments.

Table 2: 13C NMR Chemical Shift Data for 2-Cyclohexylethanol

Chemical Shift (ppm)

61.1

40.0

35.6

33.2

26.5

26.2

Solvent: CDCIs. Data sourced from multiple spectral databases.[2]
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Experimental Protocol for NMR Spectroscopy

The NMR spectra were obtained using a spectrometer operating at a frequency of 399.65 MHz
for tH NMR.[1] A dilute solution of 2-Cyclohexylethanol (approximately 0.05 ml) was prepared
in deuterated chloroform (CDCls, 0.5 ml).[1] The sample was placed in a standard NMR tube,
and the data was acquired at room temperature. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for 2-Cyclohexylethanol

Wavenumber (cm—?) Functional Group Assignment
~3330 O-H stretch (alcohol)

~2920, ~2850 C-H stretch (alkane)

~1450 C-H bend (alkane)

~1050 C-O stretch (primary alcohol)

Technique: Liquid Film. Data interpreted from

typical values for alcohols and alkanes.[3][4]

Experimental Protocol for IR Spectroscopy

The IR spectrum of 2-Cyclohexylethanol was obtained using the liquid film technique.[3][4] A
drop of the neat liquid was placed between two salt plates (e.g., NaCl or KBr) to create a thin
film. The sample was then placed in the path of an IR beam, and the resulting spectrum of
absorbance or transmittance versus wavenumber was recorded.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. It provides information about the molecular weight
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and fragmentation pattern of a compound.

Table 4. Major Mass Spectrometry Peaks for 2-Cyclohexylethanol

mlz Relative Intensity (%) Proposed Fragment
128 Low [M]* (Molecular lon)
110 Moderate [M-H20]*

82 High [CeHa10]*

81 100 [CeHo]* (Base Peak)
67 High [CsH7]*

55 High [CaH7]*

41 Moderate [CsHs]*

lonization: Electron lonization
(El) at 70 eV. Data sourced
from NIST Mass Spectrometry
Data Center and
ChemicalBook.[5][6]

Experimental Protocol for Mass Spectrometry

The mass spectrum of 2-Cyclohexylethanol was acquired using a mass spectrometer with an
electron ionization (El) source.[5][6] The sample was introduced into the instrument, and
molecules were bombarded with electrons with an energy of 75 eV.[5] The resulting positively
charged ions and fragment ions were then separated by a mass analyzer based on their mass-
to-charge (m/z) ratio, and their relative abundances were detected. The molecular ion peak is
observed at m/z 128.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Cyclohexylethanol.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346017#spectroscopic-data-of-2-cyclohexylethanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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